

Cenicriviroc's Mechanism of Action in Liver Fibrosis: A Technical Guide

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Executive Summary: **Cenicriviroc** (CVC) is an oral, once-daily, potent dual antagonist of the C-C chemokine receptors type 2 (CCR2) and type 5 (CCR5). Its mechanism of action in liver fibrosis is predicated on a two-pronged approach: inhibiting the recruitment of inflammatory monocytes and macrophages to the injured liver via CCR2 blockade, and directly impeding the pro-fibrogenic activity of hepatic stellate cells (HSCs) through CCR5 antagonism. Preclinical studies across various animal models demonstrated significant anti-inflammatory and antifibrotic effects. The Phase 2b CENTAUR trial showed a significant improvement in fibrosis in adults with nonalcoholic steatohepatitis (NASH), although it did not meet its primary endpoint related to NASH resolution. However, the subsequent Phase 3 AURORA trial was terminated for lack of efficacy. This guide provides an in-depth examination of CVC's mechanism, supported by data from key preclinical and clinical studies.

The Pathophysiology of Liver Fibrosis and the Role of Chemokine Signaling

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen, which distorts the hepatic architecture and can lead to cirrhosis and liver failure. In diseases like NASH, chronic lipotoxicity and metabolic stress cause hepatocyte injury. This initial damage triggers an inflammatory cascade, which is central to the progression of fibrosis.

A key element of this inflammatory response is the chemokine signaling system. Damaged liver cells, including hepatocytes and resident macrophages (Kupffer cells), release chemokines that



act as chemoattractants for circulating immune cells.[1] The CCL2/CCR2 and CCL5/CCR5 axes are particularly crucial in this process, mediating the recruitment of monocytes and the activation of HSCs, the primary collagen-producing cells in the liver.[2][3]

Cenicriviroc: A Dual CCR2/CCR5 Antagonist

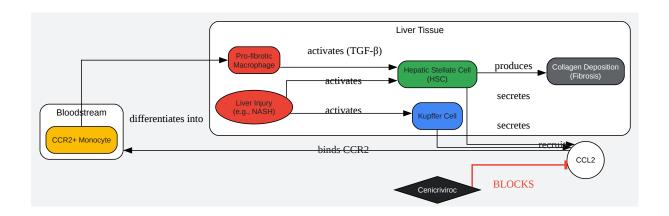
Cenicriviroc is a small molecule drug that simultaneously blocks the CCR2 and CCR5 receptors with nanomolar potency.[2][4] This dual antagonism is designed to interrupt two critical pathways in the progression of liver fibrosis.

Core Mechanism of Action Inhibition of Inflammatory Cell Recruitment via CCR2 Blockade

The CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and CCR2 axis is a primary driver of monocyte recruitment to sites of inflammation.[5]

- Initiation: Following liver injury, stressed or dying hepatocytes, activated HSCs, and Kupffer cells secrete high levels of CCL2.[1][6]
- Recruitment: CCL2 binds to the CCR2 receptor expressed on the surface of circulating monocytes.[1][7]
- Infiltration & Differentiation: This binding event triggers the migration of these monocytes from the bloodstream into the liver tissue. Once in the liver, they differentiate into proinflammatory, pro-fibrotic macrophages.[5][8]
- Fibrosis Amplification: These newly recruited macrophages release a host of proinflammatory and pro-fibrotic mediators, such as Transforming Growth Factor-beta (TGF-β), which directly activate HSCs to produce collagen.[1]
- CVC Intervention: By competitively blocking the CCR2 receptor, CVC prevents CCL2 from binding, thereby inhibiting the recruitment and accumulation of these detrimental monocytederived macrophages in the liver.[7][9]





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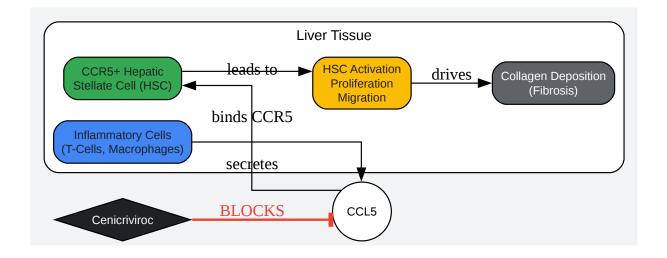
Caption: CVC blocks the CCL2/CCR2 axis, inhibiting monocyte recruitment.

Direct Antifibrotic Effects via CCR5 Blockade

The CCL5 (also known as RANTES) and CCR5 axis is implicated in both the inflammatory response and the direct activation of HSCs.[3][10]

- Expression: CCR5 is expressed on various immune cells, including T-cells and macrophages, as well as directly on HSCs.[11][12]
- Activation: In the injured liver, inflammatory cells release CCL5.[13]
- HSC Response: CCL5 binding to CCR5 on HSCs promotes their migration, proliferation, and secretion of chemokines and collagen, directly contributing to the fibrotic process.[10][12]
- CVC Intervention: CVC's antagonism of CCR5 directly hinders these pro-fibrogenic actions of HSCs, complementing its anti-inflammatory effects from CCR2 blockade.[14]





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Caption: CVC blocks the CCL5/CCR5 axis, inhibiting HSC activation.

Preclinical Evidence and Experimental Protocols

CVC's antifibrotic activity was validated in several preclinical animal models of liver fibrosis.[2]

Table 1: Summary of Key Preclinical Findings

Animal Model	Key Findings with CVC Treatment	Reference(s)
Thioacetamide (TAA)- Induced Liver Fibrosis (Rats)	Significant reduction in collagen deposition and expression of collagen type 1.	[4][15]
Diet-Induced NASH (Mice)	Significantly reduced NAFLD Activity Score (NAS) and percentage of fibrosis area.	[4][11]
Thioglycollate-Induced Peritonitis (Mice)	Significantly reduced recruitment of monocytes/macrophages in vivo.	[4][15]

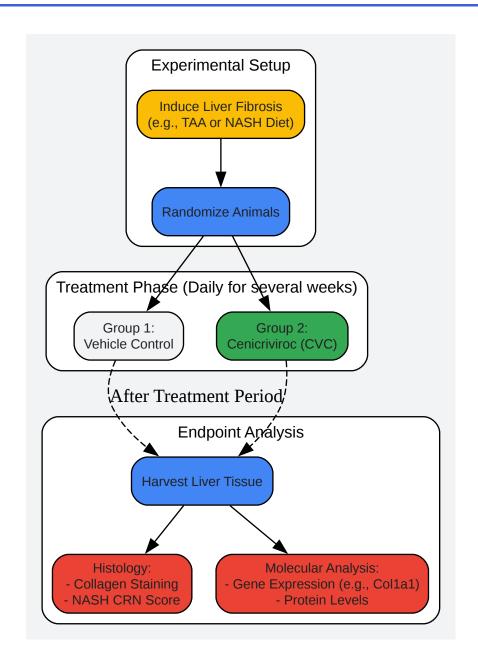


| Carbon Tetrachloride (CCI₄)-Induced Liver Fibrosis (Mice) | Reduced liver fibrosis and macrophage accumulation. |[7] |

Experimental Protocols

- Thioacetamide (TAA)-Induced Fibrosis: This model involves the intraperitoneal injection of
 TAA in rats over several weeks to induce chronic liver injury and fibrosis. CVC or a vehicle
 control is typically administered daily via oral gavage. Assessments include histological
 analysis of liver tissue for collagen deposition (e.g., Sirius Red staining), and molecular
 analysis for fibrogenic gene and protein expression (e.g., Collagen Type 1).[4][15]
- Diet-Induced NASH: Mice are fed a specialized diet, such as a methionine and choline-deficient (MCD) diet or a high-fat, high-cholesterol diet, for several weeks to induce features of NASH, including steatosis, inflammation, and fibrosis. CVC is administered orally mixed with the diet or via gavage. Endpoints include histological scoring of NAS and fibrosis stage, and measurement of liver triglycerides and inflammatory markers.[4][11]





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Caption: Generalized workflow for preclinical evaluation of CVC in liver fibrosis.

Clinical Trial Evidence in NASH

The efficacy and safety of CVC were primarily evaluated in two major clinical trials in adults with NASH and liver fibrosis.

Phase 2b CENTAUR Study (NCT02217475)



This randomized, double-blind, placebo-controlled study enrolled 289 subjects with NASH, a NAFLD Activity Score (NAS) of ≥4, and fibrosis stages 1-3.[16][17][18]

Table 2: Key Efficacy Results from the CENTAUR Study (Year 1)

Endpoint	Cenicriviroc 150 mg (n=145)	Placebo (n=144)	P-value	Reference(s)
Primary: ≥2- point NAS improvement AND no worsening of fibrosis	16%	19%	0.52	[17][19][20]
Key Secondary: ≥1-stage fibrosis improvement AND no worsening of steatohepatitis	20%	10%	0.02	[17][19][21]

| Key Secondary: Resolution of steatohepatitis AND no worsening of fibrosis | 8% | 6% | 0.49 | [19][20] |

At year 2, the data corroborated the antifibrotic findings from year 1.[16][22] Notably, twice the proportion of patients on CVC who achieved a fibrosis response at year 1 maintained that benefit at year 2 compared to those on placebo (60% vs. 30%).[16][22]

Phase 3 AURORA Study (NCT03028740)

Based on the promising fibrosis data from CENTAUR, the larger Phase 3 AURORA study was initiated. It was a randomized, double-blind, placebo-controlled study in adults with NASH and stage F2 or F3 fibrosis.[23][24][25]

Table 3: Primary Efficacy Results from the AURORA Study (Month 12)



Endpoint Cenicriviroc 150 mg	Placebo	P-value	Reference(s)
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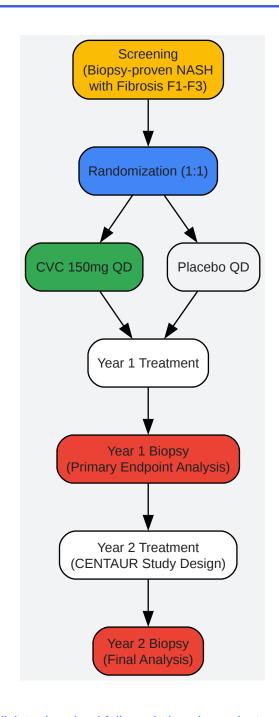
| Primary: ≥1-stage fibrosis improvement AND no worsening of steatohepatitis | 22.3% | 25.5% | 0.21 |[23] |

The study was terminated early due to a lack of efficacy based on the results of a planned interim analysis.[23][26]

Experimental Protocols

- Patient Population: Adults (18-75 years) with biopsy-proven NASH and significant fibrosis (stages F2-F3 for AURORA; F1-F3 for CENTAUR).[18][25]
- Intervention: Cenicriviroc 150 mg or a matching placebo, taken orally once daily.[18][23]
- Assessment: The primary method for assessing efficacy was liver biopsy performed at baseline and at specified follow-up times (Year 1 and Year 2 for CENTAUR; Month 12 for AURORA).[16][23] Biopsies were scored by central pathologists using the NASH Clinical Research Network (CRN) system for both NAFLD Activity Score (NAS) and fibrosis stage. [27][28][29]





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Caption: Simplified workflow of the CENTAUR Phase 2b clinical trial.

Biomarker Analysis

Non-invasive tests for liver fibrosis were assessed in the clinical trials. In the CENTAUR study, patients who showed a histological fibrosis response had consistent reductions in serum levels of PRO-C3 (a marker of type III collagen formation) and Enhanced Liver Fibrosis (ELF) scores. [16][22] Conversely, non-responders showed increases in the AST-to-Platelet Ratio Index



(APRI) and Fibrosis-4 (FIB-4) scores.[16][22] Analysis of the CENTAUR screening population also showed that PRO-C3 levels increased with fibrosis stage.[30]

Table 4: Key Non-Invasive Biomarkers in CVC Trials

Biomarker/Score	Description	Finding in CVC Trials	Reference(s)
PRO-C3	Marker of active type III collagen formation.	Reduced in fibrosis responders.	[16][22][30][31]
ELF™ Score	Panel including hyaluronic acid, PIIINP, and TIMP-1.	Reduced in fibrosis responders.	[16][22]

| APRI & FIB-4 | Scores calculated from routine blood tests (AST, ALT, platelets). | Increased in fibrosis non-responders. |[16][22] |

Safety and Tolerability

Across both the Phase 2b and Phase 3 trials, as well as a long-term open-label rollover study, CVC 150 mg was consistently found to be safe and well-tolerated.[32] The safety profile was comparable to that of the placebo.[21][23] The most commonly reported treatment-related adverse events were generally mild and included diarrhea, fatigue, and headache.[21]

Conclusion and Future Perspectives

Cenicriviroc possesses a well-defined, dual mechanism of action that targets both the inflammatory and fibrogenic pathways central to the progression of liver fibrosis. By blocking CCR2, it reduces the recruitment of pro-fibrotic macrophages, and by blocking CCR5, it directly inhibits the activation of collagen-producing hepatic stellate cells.[2][15]

While this mechanism translated into significant antifibrotic effects in preclinical models and in a key secondary endpoint of the Phase 2b CENTAUR trial, it did not meet the primary endpoint for fibrosis improvement in the larger Phase 3 AURORA trial.[17][23] The discrepancy highlights the complexities of treating NASH and the challenges of translating promising



mechanistic effects into robust clinical outcomes. Despite the discontinuation of its development for NASH, the study of **Cenicriviroc** has provided valuable insights into the role of the CCR2/CCR5 axis in human liver fibrosis and underscores the importance of these pathways as potential therapeutic targets.

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